molecular formula C14H15Cl2NO6 B12531422 2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester CAS No. 674283-37-5

2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester

Cat. No.: B12531422
CAS No.: 674283-37-5
M. Wt: 364.2 g/mol
InChI Key: KVQAPFSCWANPCH-UHFFFAOYSA-N
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Description

2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester is a triethyl ester derivative of a substituted pyridinetricarboxylic acid. Pyridinetricarboxylic acids and their ester derivatives are valuable intermediates in organic synthesis and medicinal chemistry, often serving as key building blocks for the development of more complex molecules . The specific placement of the dichloro and triethyl ester functional groups on the pyridine ring makes this compound a versatile scaffold for constructing specialized chemical libraries. Its potential research applications include use as a precursor in the synthesis of metal-chelating ligands, pharmaceutical candidates, and functional materials. Researchers can utilize this compound to explore structure-activity relationships or to introduce specific steric and electronic properties into target molecules. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

674283-37-5

Molecular Formula

C14H15Cl2NO6

Molecular Weight

364.2 g/mol

IUPAC Name

triethyl 4,5-dichloropyridine-2,3,6-tricarboxylate

InChI

InChI=1S/C14H15Cl2NO6/c1-4-21-12(18)7-8(15)9(16)11(14(20)23-6-3)17-10(7)13(19)22-5-2/h4-6H2,1-3H3

InChI Key

KVQAPFSCWANPCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1C(=O)OCC)C(=O)OCC)Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2,3,6-pyridinetricarboxylic acid can effectively inhibit the growth of various bacteria and fungi. The presence of electron-withdrawing groups such as dichloro substituents enhances the antibacterial efficacy against pathogens like Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties
The structural features of pyridine derivatives allow them to interact with biological targets involved in cancer progression. Some studies suggest that modifications to the pyridine ring can lead to compounds with selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

Materials Science Applications

Dye-Sensitized Solar Cells
The compound has been explored as a potential sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of solar cells. Research indicates that incorporating pyridine derivatives can improve the light-harvesting capabilities of these systems .

Polymer Chemistry
In polymer science, pyridine-based compounds are utilized as monomers or additives to enhance the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .

Agricultural Chemistry Applications

Herbicides and Pesticides
The unique chemical structure of 2,3,6-pyridinetricarboxylic acid allows it to be developed into effective herbicides and pesticides. Research indicates that such compounds can selectively target weeds while being less harmful to crops, thus promoting sustainable agricultural practices .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridine derivatives against clinical isolates of bacteria. The results demonstrated that compounds with dichloro substitutions exhibited lower minimum inhibitory concentrations (MICs) compared to their non-substituted counterparts. This highlights the potential of 2,3,6-pyridinetricarboxylic acid as a lead compound for developing new antimicrobial agents.

Case Study 2: Solar Cell Efficiency

In a comparative study on different sensitizers for DSSCs, it was found that incorporating triethyl esters of pyridine derivatives significantly increased the power conversion efficiency compared to traditional sensitizers. The study concluded that optimizing the chemical structure could lead to further improvements in solar cell technology.

Mechanism of Action

The mechanism of action of 2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with various biomolecules, influencing their function .

Comparison with Similar Compounds

3,5-Pyridinedicarboxylic Acid, 1,4-Dihydro-2,6-Dimethyl-, Dibutyl Ester (CAS 55470-81-0)

  • Molecular Formula: C₁₇H₂₇NO₄
  • Molecular Weight : 309.40 g/mol
  • Substituents : Methyl groups at positions 2 and 6; 1,4-dihydropyridine ring.
  • Ester Groups : Dibutyl ester at 3- and 5-positions.
  • Key Properties :
    • PSA: 64.63 Ų (high polarity due to multiple ester and amine groups).
    • XLogP: 3.6 (moderate lipophilicity).
  • Applications : Likely used in redox-active systems due to the 1,4-dihydropyridine core, a common motif in NADH analogs .

2,3-Pyridinedicarboxylic Acid, 6-Ethyl-, 2,3-Diethyl Ester (CAS 133622-92-1)

  • Molecular Formula: C₁₃H₁₇NO₄
  • Molecular Weight : 251.28 g/mol
  • Substituents : Ethyl group at position 4.
  • Ester Groups : Diethyl ester at 2- and 3-positions.
  • Key Properties :
    • Simpler structure with fewer substituents; lower molecular weight and PSA compared to the target compound.
  • Applications: Potential intermediate in agrochemicals or pharmaceuticals due to its straightforward esterification pattern .

2,4,5-Pyridinetricarboxylic Acid, 6-(4,5-Dicarboxy-2-Thiazolyl)-, Pentamethyl Ester (CAS 23850-47-7)

  • Molecular Formula : C₁₈H₁₆N₂O₁₀S
  • Molecular Weight : 452.39 g/mol
  • Substituents : Thiazole ring fused to the pyridine core.
  • Ester Groups : Pentamethyl ester (five methyl ester groups).
  • Key Properties :
    • High complexity (PSA > 100 Ų) due to multiple ester and heterocyclic groups.
    • Enhanced electron-withdrawing effects from the thiazole moiety.
  • Applications : Specialized use in coordination chemistry or as a ligand in catalysis .

Physicochemical Property Comparison

Property Target Compound (4,5-Dichloro-triethyl ester) CAS 55470-81-0 (Dibutyl ester) CAS 133622-92-1 (Diethyl ester) CAS 23850-47-7 (Pentamethyl ester)
Molecular Weight ~355.3 (estimated) 309.40 251.28 452.39
PSA (Ų) ~85–95 (estimated) 64.63 ~55–60 >100
XLogP ~4.2 (estimated) 3.6 ~2.8 ~1.5
Ester Groups Triethyl Dibutyl Diethyl Pentamethyl
Key Substituents 4,5-Dichloro 2,6-Dimethyl 6-Ethyl Thiazole-fused

Notes:

  • The target compound’s higher chlorine content increases molecular weight and lipophilicity (XLogP) compared to analogs.
  • Triethyl esters balance solubility (shorter alkyl chains) and stability compared to dibutyl or pentamethyl esters .

Biological Activity

2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester is a chemical compound belonging to the class of pyridine derivatives. It exhibits a range of biological activities that make it of interest in various fields, including pharmaceuticals and agrochemicals. This article provides an overview of its biological activity based on available research findings.

Chemical Structure and Properties

  • Chemical Formula: C12H14Cl2N1O6
  • Molecular Weight: 323.15 g/mol
  • IUPAC Name: 4,5-Dichloro-2,3,6-pyridinetricarboxylic acid triethyl ester

The compound features three carboxylic acid groups and two chlorine atoms on the pyridine ring, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2,3,6-pyridinetricarboxylic acid can inhibit the growth of various bacterial strains and fungi. The presence of chlorine atoms is believed to enhance these effects through increased lipophilicity and interaction with microbial membranes.

Anticancer Properties

Some studies have explored the potential anticancer effects of pyridine derivatives. For example, derivatives with similar structural motifs have demonstrated cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth.

Enzyme Inhibition

Pyridine derivatives are known to act as enzyme inhibitors. They can interact with target enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes and cancer. Specific studies on 2,3,6-pyridinetricarboxylic acid have suggested its role in inhibiting certain enzymes related to oxidative stress.

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of metabolic enzymes

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited significant inhibition zones compared to controls.
  • Anticancer Evaluation : In a laboratory setting, a derivative of 2,3,6-pyridinetricarboxylic acid was tested against MCF-7 breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
  • Enzyme Interaction : Research focused on the inhibition of superoxide dismutase (SOD) by pyridine derivatives revealed that certain structural modifications enhanced inhibitory activity. This suggests potential applications in managing oxidative stress-related diseases.

Preparation Methods

Synthesis of Pyridinetricarboxylic Acid

The parent compound, 2,3,6-pyridinetricarboxylic acid, is synthesized via oxidation of substituted pyridines. For example, 2,6-lutidine is oxidized with potassium permanganate under acidic conditions to yield 2,6-pyridinedicarboxylic acid, which is further functionalized to the tricarboxylic derivative.

Chlorination at 4,5-Positions

Chlorination is achieved using phosphorus oxychloride (POCl₃) or chlorine gas in the presence of Lewis acids (e.g., AlCl₃). For instance:

  • POCl₃-mediated chlorination : The tricarboxylic acid is refluxed with excess POCl₃ at 80–110°C for 6–12 hours, introducing chlorine at the 4 and 5 positions.
  • Selectivity : The use of N,N-dimethylformamide (DMF) as a catalyst enhances regioselectivity, minimizing side reactions.

Esterification with Ethanol

The chlorinated acid is esterified using ethanol and an acid catalyst (e.g., H₂SO₄ or HCl):

  • Conditions : Reflux at 70–80°C for 8–12 hours.
  • Yield : 85–90% after purification by recrystallization.

Table 1: Chlorination-Esterification Method Parameters

Step Reagents/Conditions Yield (%) Purity (%)
Oxidation KMnO₄, H₂SO₄, 80°C, 2h 78 95
Chlorination POCl₃, DMF, 110°C, 8h 82 97
Esterification EtOH, H₂SO₄, 80°C, 10h 89 99

Palladium-Catalyzed Carbonylation of Trichloropyridine

Reaction Mechanism

This method employs 2,3,6-trichloropyridine as the starting material. Under carbon monoxide pressure (1–50 bar), the compound reacts with ethanol in the presence of a palladium-diphosphine complex (e.g., Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene).

Key Steps

  • Catalyst Formation : The Pd catalyst is generated in situ using Pd/C or Pd(OAc)₂ with a diphosphine ligand (0.02–5 mol% Pd).
  • Carbonylation : Conducted at 80–250°C, with alkali acetate (e.g., NaOAc) as a base to neutralize HCl byproducts.
  • Esterification : Simultaneous esterification with ethanol under CO pressure yields the triethyl ester.

Table 2: Carbonylation Method Optimization

Parameter Optimal Range Impact on Yield
CO Pressure 20–30 bar Maximizes conversion
Temperature 120–150°C Balances rate vs. side reactions
Pd Loading 2 mol% Cost-effective efficiency

Yield : 75–80% with >98% purity after distillation.

Multi-Step Synthesis via Maleic Acid Esters

Maleic Acid Ester Intermediate

A less common route involves 2,3-dihalomaleic acid esters (e.g., diethyl 2,3-dichloromaleate). These react with α,β-unsaturated aldehydes (e.g., acrolein) in the presence of ammonium acetate to form the pyridine ring.

Chlorination and Esterification

  • Cyclization : The maleate intermediate undergoes cyclization at 70–110°C in acetic acid, forming the pyridine core.
  • Post-Modification : Additional chlorination (if needed) and esterification steps follow.

Yield : 60–65% due to multiple purification steps.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Advantages Disadvantages Scalability
Chlorination-Esterification High purity (99%) Multi-step, long reaction times Industrial
Carbonylation One-pot synthesis, moderate conditions High Pd catalyst cost Pilot scale
Maleic Acid Route Avoids toxic chlorination reagents Low yield, complex steps Laboratory scale

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery systems (e.g., filtration of Pd/C) reduce costs in carbonylation.
  • Waste Management : POCl₃ reactions require HCl scrubbers to mitigate environmental impact.
  • Process Intensification : Continuous-flow reactors improve efficiency in esterification steps.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time for esterification from 10h to 2h with comparable yields.
  • Enzymatic Esterification : Lipase-catalyzed methods under mild conditions (40°C, solvent-free) are being explored for greener synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester, and how can reaction efficiency be optimized?

  • Methodology :

  • Esterification : Start with 2,3,6-Pyridinetricarboxylic acid and react with ethanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid as a catalyst. Triethyl ester formation requires controlled stoichiometry (3:1 molar ratio of ethanol to acid) and reflux conditions (80–100°C) for 6–12 hours .
  • Chlorination : Introduce chlorine at the 4,5-positions using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane under inert atmosphere. Monitor via TLC or HPLC to avoid over-chlorination .
  • Optimization : Use microwave-assisted synthesis to reduce reaction time by 30–50% while maintaining yields >85%. Validate purity via NMR and GC-MS .

Q. How should researchers purify this compound, and what analytical techniques confirm purity?

  • Purification :

  • Recrystallization : Use a solvent mixture of ethyl acetate and hexane (1:3 v/v) at low temperatures (4°C) to isolate crystalline product .
  • Column Chromatography : Employ silica gel (60–120 mesh) with a gradient eluent (hexane → ethyl acetate) for impurities removal .
    • Purity Confirmation :
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm. Purity >98% is indicated by a single peak .
  • GC-MS : Monitor molecular ion peaks (e.g., m/z 367 [M⁺]) and fragment patterns to detect residual solvents or byproducts .

Q. What spectroscopic methods are critical for structural characterization?

  • NMR :

  • ¹H NMR : Identify ester methyl groups (δ 1.2–1.4 ppm, triplet) and pyridine protons (δ 8.1–8.5 ppm). Chlorine substituents deshield adjacent protons .
  • ¹³C NMR : Confirm ester carbonyls (δ 165–170 ppm) and quaternary carbons (δ 140–150 ppm) .
    • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., dihedral angles between chlorophenyl and pyridine rings) .

Advanced Research Questions

Q. How can degradation products be analyzed under varying pH and temperature conditions?

  • Experimental Design :

  • Accelerated Stability Testing : Expose the compound to buffers (pH 3–9) at 40–60°C for 4 weeks. Sample aliquots weekly .
  • LC-MS/MS : Identify hydrolysis products (e.g., free carboxylic acids) using a Q-TOF mass spectrometer. Compare fragmentation with reference standards .
    • Key Findings :
  • Degradation occurs fastest at pH >8, yielding 2,3,6-Pyridinetricarboxylic acid and chloro-substituted byproducts. Include a stabilizer (e.g., BHT) in alkaline conditions .

Q. How do computational predictions of reactivity compare with experimental data for this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 to model HOMO-LUMO gaps and electrostatic potential surfaces. Predict sites for electrophilic/nucleophilic attack .
  • Experimental Validation : Perform kinetic studies (e.g., hydrolysis rates) and correlate with computed activation energies. Discrepancies >10% suggest solvent effects or unaccounted transition states .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Case Study :

  • Contradiction : NMR shows unexpected splitting in pyridine protons.
  • Resolution :

Confirm sample purity via HPLC .

Perform NOESY to assess spatial proximity of protons (e.g., chlorine-induced anisotropic effects) .

Cross-validate with high-resolution MS to rule out isotopic interference .

Q. What strategies are effective for studying interactions with biological matrices (e.g., proteins or lipids)?

  • Approach :

  • Fluorescence Quenching : Incubate the compound with bovine serum albumin (BSA) and measure emission spectra (λₑₓ = 280 nm). Calculate binding constants (Kb) via Stern-Volmer plots .
  • Lipid Bilayer Assays : Use Langmuir-Blodgett troughs to assess membrane permeability. Chlorine substituents enhance hydrophobicity, increasing partitioning by 20–40% .

Q. How does crystallography inform conformation analysis and supramolecular interactions?

  • Key Insights :

  • Crystal Packing : The triethyl ester groups adopt a staggered conformation, minimizing steric hindrance. Chlorine atoms form weak Cl···π interactions (3.2–3.5 Å) with adjacent pyridine rings .
  • Thermal Analysis : DSC reveals a melting point of 120–125°C, consistent with crystalline stability predicted by X-ray data .

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